molecular formula C12H11NO3 B1669007 CID755673 CAS No. 521937-07-5

CID755673

カタログ番号: B1669007
CAS番号: 521937-07-5
分子量: 217.22 g/mol
InChIキー: AACFPJSJOWQNBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID755673は、プロテインキナーゼD酵素を選択的に標的とする低分子阻害剤です。プロテインキナーゼD酵素は、細胞増殖、遊走、生存など、さまざまな細胞プロセスに関与するセリン/スレオニンキナーゼです。 This compoundは、特にがん研究や幹細胞研究の分野において、潜在的な治療用途について広く研究されています .

準備方法

CID755673の合成は、ベンゾキソラゼピノンコア構造の調製から始まるいくつかのステップを伴います。 合成経路には、通常、以下のステップが含まれます :

  • ベンゾフラン環系の形成。
  • アゼピノン部分の導入。
  • ベンゾフラン環のヒドロキシル基による官能基化。

各ステップの反応条件は異なりますが、一般的な試薬には、有機溶媒、塩基、酸が含まれます。最終生成物は、カラムクロマトグラフィーや再結晶などの手法を用いて精製されます。

化学反応の分析

CID755673は、次のようなさまざまな化学反応を起こします。

    酸化: ベンゾフラン環のヒドロキシル基は、酸化されてケトンを形成することができます。

    還元: アゼピノン部分は、還元されてアミンを形成することができます。

    置換: ヒドロキシル基は、ハロゲンやアルキル基などの他の官能基で置換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、塩化チオニルなどのハロゲン化剤が含まれます。これらの反応によって形成される主要生成物は、使用される特定の条件や試薬によって異なります。

科学研究の応用

This compoundは、次のような幅広い科学研究用途があります :

    化学: プロテインキナーゼD酵素がさまざまな化学反応や経路で果たす役割を研究するためのツール化合物として使用されます。

    生物学: 細胞増殖、遊走、生存の調節に関する研究に使用されます。

    医学: 特に腫瘍の増殖と転移を阻害することにおける、がん治療における潜在的な治療用途について調査されています。

    産業: プロテインキナーゼD酵素を標的とする新しい薬剤や治療薬の開発に使用されます。

科学的研究の応用

Chemical Properties and Mechanism of Action

CID755673 is identified as a small molecule with the chemical structure 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one. It exhibits a high degree of selectivity for PKD1 over other kinases, with an IC50 value of approximately 182 nM. Notably, it acts independently of the ATP-binding domain common to many kinase inhibitors, contributing to its specificity against closely related kinases such as protein kinase C (PKC) .

Cell Cycle Regulation

One prominent application of this compound is its role in enhancing cell cycle progression. Research indicates that this compound stimulates DNA synthesis in Swiss 3T3 fibroblasts through both PKD-dependent and PKD-independent pathways when cells are exposed to various growth factors like bombesin and epidermal growth factor (EGF). The compound significantly increased the transition from the G1 phase to the S phase of the cell cycle, indicating its potential utility in studies focused on cellular proliferation and growth regulation .

Table 1: Effects of this compound on Cell Cycle Progression

Concentration (μM)Effect on DNA SynthesisPhase Transition (G1 to S)
25EnhancedSignificant
50ModerateModerate
100MinimalNot applicable

Immunological Applications

This compound has been studied for its effects on natural killer (NK) cell functions. In vitro studies demonstrated that this compound significantly inhibits NK cell degranulation and cytokine release in a dose-dependent manner. At concentrations as low as 5 μM, degranulation was reduced, while higher concentrations led to nearly complete abrogation of interferon-gamma production . This suggests its potential application in modulating immune responses.

Table 2: Impact of this compound on NK Cell Function

Concentration (μM)Degranulation (%)IFN-γ Production (%)
5Reduced by 4075
50Further reduced50
100Nearly abolished<10

Cancer Research

In cancer biology, this compound has shown promise in inhibiting prostate cancer cell proliferation and migration. Studies indicate that it effectively reverses biological actions mediated by PKD1, which is implicated in tumor progression . Furthermore, it has been utilized in models of acute pancreatitis, demonstrating a reduction in necrosis and severity through PKD inhibition .

Case Study: Prostate Cancer Inhibition

A study involving LNCaP prostate cancer cells revealed that treatment with this compound resulted in significant suppression of cell migration and invasion capabilities. This highlights its potential as a therapeutic agent in cancer treatment strategies.

Cardiovascular Applications

Recent findings suggest that this compound may enhance cardiac function in models of obesity and diabetes. In experiments with db/db mice, administration of this compound led to improved cardiac function metrics by reducing PKD activity . This positions this compound as a candidate for therapeutic intervention in cardiovascular diseases associated with metabolic disorders.

Table 3: Effects on Cardiac Function

Time Post-Administration (hr)Dose (mg/kg)PKD Activity Reduction (%)
11Significant
410Moderate

作用機序

CID755673は、プロテインキナーゼD酵素を選択的に阻害することで効果を発揮します。プロテインキナーゼD酵素の阻害は、細胞増殖、遊走、生存など、さまざまな細胞プロセスの阻害につながります。 This compoundの分子標的は、プロテインキナーゼD酵素の触媒ドメインであり、キナーゼ活性を担っています .

類似化合物との比較

CID755673は、他のキナーゼ阻害剤と比較して、プロテインキナーゼD酵素に対する選択性においてユニークです。類似の化合物には、以下のようなものがあります。

This compoundは、高い選択性と効力により、科学研究と潜在的な治療用途において貴重なツールとなっています。

生物活性

CID755673 is a selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer, diabetes, and pancreatitis due to its ability to modulate PKD activity.

This compound inhibits PKD isoforms (PKD1, PKD2, and PKD3) in a non-competitive manner, meaning it does not compete with ATP for binding. This unique mechanism contributes to its high specificity and selectivity over related kinases, such as Protein Kinase C (PKC) . The compound has been shown to effectively reduce PKD phosphorylation at critical sites, which is essential for its activation and downstream signaling .

Key Findings on Biological Activity

  • Cardiac Function Enhancement :
    • In studies involving db/db mice (a model for type 2 diabetes), this compound administration improved cardiac function by enhancing both diastolic and systolic performance. This was associated with reduced PKD activity and heart weight .
    • Acute administration resulted in a significant decrease in PKD phosphorylation levels, demonstrating its potential as a therapeutic strategy for diabetic cardiomyopathy .
  • Anti-Inflammatory Effects :
    • In experimental models of pancreatitis, this compound significantly inhibited NF-κB activation, leading to reduced inflammatory responses. This was evidenced by decreased levels of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), as well as less pancreatic necrosis .
    • The compound demonstrated efficacy when administered both before and after the onset of pancreatitis, indicating its potential for therapeutic use in acute inflammatory conditions .
  • Cancer Therapeutics :
    • This compound has shown promise in inhibiting the growth and motility of prostate cancer cells (LNCaP, PC3, DU145) with IC50 values in the low micromolar range. It effectively blocked PKD-mediated processes that promote tumorigenesis .
    • The compound's ability to inhibit cell migration and invasion further supports its potential as an anti-cancer agent .
  • Stem Cell Maintenance :
    • Recent research indicates that this compound can maintain the undifferentiated state of mouse embryonic stem cells (ESCs) by activating the PI3K/AKT signaling pathway. This effect was observed in combination with MEK inhibitors, highlighting its role in stem cell biology .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activity of this compound:

Study Focus Model/System Key Findings
Cardiac Functiondb/db MiceImproved cardiac function; reduced PKD phosphorylation; decreased heart weight .
InflammationPancreatitis ModelsInhibited NF-κB activation; reduced IL-6 and MCP-1 levels; alleviated pancreatic necrosis .
Cancer GrowthProstate Cancer CellsInhibited cell growth and motility; low micromolar IC50 values; blocked PKD-mediated tumor processes .
Stem Cell MaintenanceMouse ESCsMaintained undifferentiated state; activated PI3K/AKT signaling pathway .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CID755673 in inhibiting PKD isoforms?

this compound is a potent, cell-active small molecule inhibitor targeting PKD isoforms (PKD1, PKD2, PKD3) with IC50 values of 180 nM, 280 nM, and 227 nM, respectively . It acts non-competitively with ATP, binding to a unique site to disrupt PKD catalytic activity . This mechanism is validated in cardiac cells, where this compound dose-dependently modulates phosphorylation of proteins like pS23/24 cTnI and pS498 HDAC5, impacting metabolic gene expression (e.g., PPARα, CPT-1b) .

Q. How does this compound affect cardiac gene expression in diabetic models?

In diabetic db/db mice, this compound (1–10 mg/kg) enhances cardiac function by upregulating genes critical for mitochondrial metabolism (e.g., PGC-1α, CPT-1b) and downregulating KCNH2 mRNA, which is linked to arrhythmia. These effects correlate with improved phosphorylation of HDAC5 and cTnI, suggesting PKD inhibition as a therapeutic strategy for diabetic cardiomyopathy .

Q. What are the recommended concentrations and storage conditions for this compound in in vitro studies?

  • Storage : Store lyophilized powder at -25°C to -15°C for ≤3 years; reconstituted solutions at -85°C to -65°C for ≤2 years .
  • Working concentrations : 10–25 μM in cell culture (e.g., Swiss 3T3 cells), though optimization is required depending on cell type and assay .

Advanced Research Questions

Q. How can researchers reconcile the contradictory roles of this compound as both a PKD inhibitor and a stimulator of DNA synthesis?

this compound exhibits off-target effects at lower concentrations (e.g., 10 μM), enhancing DNA synthesis ([<sup>3</sup>H]thymidine incorporation) and cell cycle progression (G1→S phase) in Swiss 3T3 cells via PKD-independent pathways . This dual role necessitates:

  • Concentration-dependent assays : Use ≥25 μM for PKD inhibition and ≤10 μM to study off-target effects .
  • Control experiments : Combine siRNA-mediated PKD1 knockdown with this compound treatment to isolate PKD-independent mechanisms .

Q. What methodological approaches are critical to confirm the specificity of this compound in PKD-related pathways?

  • Genetic validation : Use siRNA or CRISPR to silence PKD isoforms and assess residual effects of this compound .
  • Comparative pharmacology : Compare results with structurally distinct PKD inhibitors (e.g., CRT0066101) to rule out off-target kinase interactions .
  • Multi-assay verification : Combine phosphorylation assays (e.g., pS916 PKD1), flow cytometry (cell cycle analysis), and transcriptional profiling .

Q. How does this compound modulate cell cycle progression in Swiss 3T3 cells, and what are the implications for experimental design?

this compound enhances G1→S transition induced by agonists like bombesin or EGF, even in PKD1-knockdown cells, implicating PI3K/AKT or other pathways . Researchers should:

  • Monitor cell cycle phases : Use flow cytometry to quantify S/G2-M populations .
  • Assess mitogenic synergy : Test this compound with growth factors (e.g., PDGF, TGFβ) to identify synergistic/antagonistic interactions .
  • Avoid overinterpretation : Use complementary inhibitors (e.g., LY294002 for PI3K) to dissect signaling crosstalk .

Q. Methodological Recommendations

  • Dose optimization : Perform pilot studies across 1–50 μM to identify threshold concentrations for target vs. off-target effects .
  • Ethical compliance : Adhere to NIH guidelines for animal studies (e.g., IACUC protocols) when using diabetic or pancreatitis models .
  • Data reporting : Use COPE and ICMJE standards for reproducibility, including raw data deposition and conflict-of-interest disclosures .

特性

IUPAC Name

7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACFPJSJOWQNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353851
Record name CID755673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521937-07-5
Record name CID755673
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 521937-07-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromopyridine-3-carbonyl isothiocyanate
CID755673
5-Bromopyridine-3-carbonyl isothiocyanate
CID755673
5-Bromopyridine-3-carbonyl isothiocyanate
CID755673
5-Bromopyridine-3-carbonyl isothiocyanate
CID755673
5-Bromopyridine-3-carbonyl isothiocyanate
CID755673
5-Bromopyridine-3-carbonyl isothiocyanate
CID755673

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。